![molecular formula C13H22N2O B8061207 rel-cyclohexyl((3aR,6aS)-hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)methanone](/img/structure/B8061207.png)
rel-cyclohexyl((3aR,6aS)-hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Rel-cyclohexyl((3aR,6aS)-hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)methanone is a fascinating compound characterized by a cyclohexyl ring and a hexahydropyrrolo[3,4-c]pyrrol moiety
準備方法
Synthetic Routes and Reaction Conditions: The preparation of rel-cyclohexyl((3aR,6aS)-hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)methanone typically involves multiple steps. One common method includes:
Starting with Cyclohexanone: The synthesis begins with cyclohexanone, which undergoes a series of transformations, such as reduction and cyclization, to form the cyclohexyl group.
Formation of the Hexahydropyrrolo[3,4-c]pyrrol Ring: Using a precursor like hexahydropyrrolo[3,4-c]pyrrol, the target ring system is constructed through a combination of cyclization and reduction reactions.
Coupling Reactions: The final step involves coupling the cyclohexyl group with the hexahydropyrrolo[3,4-c]pyrrol unit under specific conditions using reagents like coupling agents.
Industrial Production Methods: Scaling up to industrial production often involves optimizing the reaction conditions to ensure high yield and purity. This may include employing advanced techniques such as flow chemistry and using specialized catalysts to enhance efficiency.
化学反応の分析
Types of Reactions: Rel-cyclohexyl((3aR,6aS)-hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)methanone is known to undergo several types of reactions:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form oxidized derivatives.
Reduction: Reduction reactions, particularly involving the cyclohexyl group, can be achieved using reducing agents like sodium borohydride.
Substitution: Various substitution reactions can occur at different positions on the cyclohexyl and pyrrolo[3,4-c]pyrrol rings, often using halogenating agents or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide under acidic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride under controlled temperatures.
Substitution: Halogenating agents (like bromine or chlorine), nucleophiles (such as amines or alcohols).
Major Products Formed: The major products of these reactions include oxidized or reduced forms of the original compound, as well as various substituted derivatives with altered functional groups.
科学的研究の応用
Rel-cyclohexyl((3aR,6aS)-hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)methanone has numerous scientific research applications:
Chemistry: Utilized in the study of complex organic reactions and synthesis of new materials.
Biology: Explored for its potential interactions with biological systems, particularly in enzyme inhibition studies.
Medicine: Investigated for potential therapeutic properties, such as acting as a drug precursor or modifying agent.
Industry: Used in the development of advanced materials and chemical processes.
作用機序
The mechanism of action of rel-cyclohexyl((3aR,6aS)-hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)methanone involves its interaction with specific molecular targets. These interactions can include:
Binding to Enzymes: The compound may inhibit or activate enzymes by binding to their active sites, thereby influencing biochemical pathways.
Molecular Pathways: It may affect signal transduction pathways by interacting with receptors or other signaling molecules, leading to altered cellular responses.
類似化合物との比較
Rel-cyclohexyl((3aR,6aS)-hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)methanone can be compared to other similar compounds in terms of its structural features and reactivity:
Cyclohexyl-based Compounds: Compounds like cyclohexylamine and cyclohexanol share the cyclohexyl ring but differ in functional groups and reactivity.
Pyrrolo[3,4-c]pyrrol Derivatives: Other derivatives of pyrrolo[3,4-c]pyrrol, such as hexahydropyrrolo[3,4-c]pyrrolcarboxylate, exhibit different reactivity and applications due to variations in their molecular structure.
Conclusion
This compound is a compound of significant interest due to its unique structural properties and wide-ranging applications in scientific research. Its synthesis, reactivity, and mechanisms of action continue to be areas of active investigation, promising further advancements in various fields.
特性
IUPAC Name |
[(3aS,6aR)-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrol-5-yl]-cyclohexylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O/c16-13(10-4-2-1-3-5-10)15-8-11-6-14-7-12(11)9-15/h10-12,14H,1-9H2/t11-,12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGEXAMGNEUAGCV-TXEJJXNPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)N2CC3CNCC3C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)C(=O)N2C[C@H]3CNC[C@H]3C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

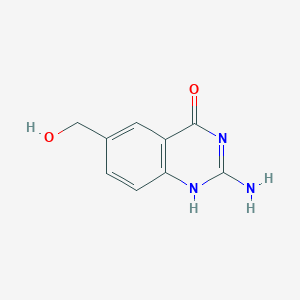
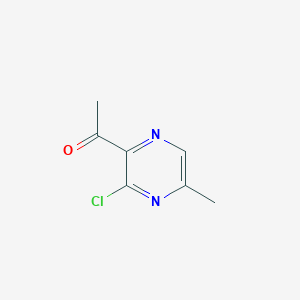
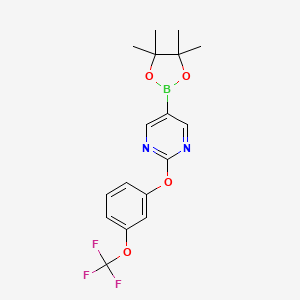
![6-Iodoimidazo[1,5-a]pyridine](/img/structure/B8061156.png)
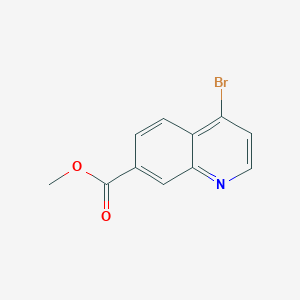
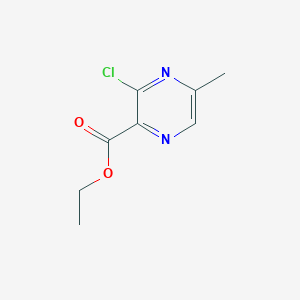
![Methyl (2R)-2-[(piperidin-4-yl)formamido]propanoate](/img/structure/B8061194.png)
![Pyridin-3-yl(3,9-diazaspiro[5.5]undecan-3-yl)methanone](/img/structure/B8061196.png)
![2-(Pyridin-3-yl)-1-(2,8-diazaspiro[4.5]decan-8-yl)ethanone](/img/structure/B8061199.png)
![2,8-Diazaspiro[4.5]Decan-8-Yl(Thiophen-3-Yl)Methanone](/img/structure/B8061203.png)
![Cyclopentyl((3aR,6aS)-hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)methanone](/img/structure/B8061217.png)
![((3AR,6aS)-hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)(3-methylfuran-2-yl)methanone](/img/structure/B8061222.png)
![2-Ethyl-1-((3aR,6aS)-hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)butan-1-one](/img/structure/B8061223.png)
